N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(22)20(17(25)27-13)9-14(21)19-16-18-5-6-26-16/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,19,21)/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSUCWGDEUOVLT-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NCCS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NCCS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex compound featuring a thiazolyl moiety and various functional groups that suggest potential biological activity. This review focuses on the compound's pharmacological properties, including its anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The molecular formula of the compound is , and its structure includes:
- A thiazole ring
- A thiazolidine derivative
- Multiple aromatic and aliphatic substituents
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and thiazolidine scaffolds exhibit significant anticancer properties. For instance, derivatives of thiazolidine have shown activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazolidine Derivative A | HCT116 (Colon) | 6.2 |
| Thiazolidine Derivative B | T47D (Breast) | 27.3 |
| Thiazolidine Derivative C | MCF7 (Breast) | 43.4 |
These compounds disrupt cellular functions and induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and alteration of cell cycle dynamics .
Anti-inflammatory Activity
Thiazole derivatives have also been noted for their anti-inflammatory effects. Research indicates that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Notably:
- Inhibition of COX enzymes : The compound has been shown to reduce cyclooxygenase (COX) activity, which is crucial in the synthesis of pro-inflammatory mediators.
- Reduction in cytokine production : Studies demonstrated a decrease in interleukin levels following treatment with thiazole derivatives.
Antimicrobial Activity
The antimicrobial potential of the compound has been explored against various pathogens. The following table summarizes its efficacy against selected bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The compound exhibits broad-spectrum antimicrobial activity, likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in inflammation and microbial metabolism.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, thereby preventing further proliferation of cancer cells.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving thiazole derivatives showed promising results in reducing tumor size in patients with advanced colorectal cancer.
- Case Study 2 : Laboratory studies demonstrated that combinations of this compound with standard antibiotics enhanced efficacy against resistant bacterial strains.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Research indicates that thiazole-based compounds can exhibit antibacterial effects ranging from mild to moderate against gram-positive and gram-negative bacteria. In particular, derivatives similar to N-(4,5-dihydro-1,3-thiazol-2-yl)-2-acetamide have been documented to possess notable antibacterial activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Mild |
| N-(4,5-dihydro...) | P. aeruginosa | Moderate |
Anticancer Properties
The compound has also been explored for its potential anticancer activities. Thiazole derivatives are known to interfere with cellular processes associated with cancer proliferation and metastasis. Studies have indicated that compounds with a thiazole moiety can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation .
Case Study: Anticancer Activity
In a study involving synthesized thiazole derivatives, it was found that certain analogs demonstrated significant cytotoxic effects against human cancer cell lines. For instance, compounds exhibiting structural similarities to N-(4,5-dihydro-1,3-thiazol-2-yl)-2-acetamide showed IC50 values below 10 µM against breast cancer cells, indicating strong potential as anticancer agents .
Anticonvulsant Activity
Another promising application of thiazole derivatives is their anticonvulsant activity. Research has shown that specific thiazole-containing compounds can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticonvulsant properties .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound Name | Test Model | Effective Dose (mg/kg) |
|---|---|---|
| Compound C | PTZ-induced seizures | 24.38 |
| Compound D | Chemo-shock seizure test | 88.23 |
Q & A
Q. What are the key synthetic steps and reaction condition optimizations for this compound?
The synthesis involves a multi-step process:
- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the benzylidene-thiazolidinone intermediate.
- Step 2 : Reaction of the intermediate with N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide via nucleophilic substitution or acylation. Critical optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency .
- Catalysts : Bases like triethylamine or DBU enhance reaction rates .
- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions . Progress is monitored via TLC and NMR spectroscopy .
Q. Which spectroscopic and analytical methods are essential for structural characterization?
- 1H/13C NMR : Confirm regiochemistry of the thiazolidinone and benzylidene moieties .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. What preliminary biological screening models are recommended?
Initial screening should prioritize:
- Enzyme inhibition assays : Target kinases (e.g., CDK2, EGFR) due to the compound’s thiazolidinone core .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR strategies include:
- Substitution patterns : Modify the 3,4-dimethoxyphenyl group to assess electronic effects (e.g., replace methoxy with halogens or nitro groups) .
- Thiazolidinone core variations : Introduce methyl or ethyl groups at the 4-oxo position to alter steric effects .
- Bioisosteric replacements : Replace the sulfanylidene group with carbonyl or imino groups to modulate solubility . Example structural analogs and activities :
| Analog Structure | Modification | Biological Activity | Source |
|---|---|---|---|
| 5-(4-Fluorophenyl)thiazole | Fluorine substitution | Enhanced antimicrobial | |
| 4-Fluoro-N-(phenethyl)acetamide | Acetamide chain variation | Improved analgesic effects |
Q. How to resolve contradictions in reported biological activity data?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed DMSO concentration ≤0.1% in cell-based assays) .
- Cell line specificity : Compare activity across multiple lines (e.g., HepG2 vs. A549) to identify selective targets .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., thiazole derivatives in ) to isolate critical pharmacophores.
Q. What computational approaches optimize reaction pathways and predict biological targets?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps .
- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, PARP) to prioritize experimental validation .
- Machine learning : Train models on existing thiazolidinone datasets to predict solubility and bioavailability .
Q. How to mitigate byproduct formation during scale-up synthesis?
- Design of Experiments (DOE) : Optimize parameters (e.g., reagent stoichiometry, agitation rate) via factorial design .
- Purification techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
